5-{3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole
Description
The compound 5-{3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is a heterocyclic molecule featuring a benzothiadiazole core linked to an azetidine ring via a carbonyl group, with a 4-methylbenzothiazole substituent attached through an ether bond. Benzothiadiazoles are known for their electron-deficient aromatic systems, making them valuable in materials science and medicinal chemistry . The 4-methylbenzothiazole moiety is pharmacologically significant, as benzothiazoles exhibit antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-10-3-2-4-15-16(10)19-18(25-15)24-12-8-22(9-12)17(23)11-5-6-13-14(7-11)21-26-20-13/h2-7,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXNSBBTUAMHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of benzo[c][1,2,5]thiadiazole and 4-methylbenzo[d]thiazole as starting materials. These compounds undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions often require the use of catalysts such as palladium and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, sodium borohydride, and various solvents such as dichloromethane and ethanol. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-{3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photonic devices
Mechanism of Action
The mechanism of action of 5-{3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Conformational Rigidity: The azetidine ring in the target compound imposes greater rigidity compared to the flexible thiazolidinone in 5h or the triazole in 9c . This may enhance binding specificity but reduce solubility.
Key Research Findings
- Docking Studies : Analogues like 9c exhibit binding modes to enzyme active sites (e.g., α-glucosidase), suggesting the target compound’s azetidine-benzothiadiazole system may similarly interact with biological targets .
- Bioactivity Trends : Benzothiazole derivatives with methoxy or methyl groups (e.g., ) show enhanced bioactivity, implying the 4-methyl group in the target compound may optimize pharmacokinetics .
- Thermal Stability: High melting points in thiazolidinones (e.g., 5h) suggest the target compound’s rigid structure may also confer thermal resilience, critical for formulation .
Q & A
Q. What comparative analyses distinguish this compound from structural analogs?
- Methodological Answer :
- Pharmacophore Mapping : Overlay 3D structures with analogs (e.g., pyrazole-thiazolidinone hybrids) to identify critical binding motifs .
- ADMET Profiling : Compare logP, plasma protein binding, and CYP450 inhibition to prioritize candidates with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
